Industrial Synthesis: Higher Purity and Simplified Process Compared to Prior Methods
A patented industrial synthetic method directly addresses the limitations of earlier routes to 2-[2-(3-methoxyphenyl)ethyl]phenol. The invention claims a process that simplifies production steps, reduces loss rates, and achieves a final product purity of 99.5% [1]. This is a direct improvement over earlier methods, which produced the intermediate as a low-melting-point oily substance, resulting in high impurities, poor color, and difficult purification of the final drug product [1].
| Evidence Dimension | Product Purity and Process Efficiency |
|---|---|
| Target Compound Data | Purity: 99.5%; Process: simplified steps, reduced loss rate |
| Comparator Or Baseline | Prior art methods (unspecified): low melting point oily substance, high impurities, poor color, difficult purification |
| Quantified Difference | Purity improvement to 99.5% from an unquantified lower baseline; qualitative improvements in physical form (solid vs. oil) and process efficiency |
| Conditions | Patent claim for an industrial-scale synthetic method |
Why This Matters
For procurement, sourcing from suppliers utilizing this optimized method ensures a higher purity, solid-form intermediate that streamlines downstream drug synthesis and reduces manufacturing costs.
- [1] Anhui Xiuyi Pharmaceutical Co., Ltd. (2016). Synthetic method of sarpogrelate intermediate 2-[2-(3-methoxyphenyl)ethyl]phenol (Patent No. CN105906486A). View Source
